molecular formula C18H16BrN5OS B3668804 N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3668804
M. Wt: 430.3 g/mol
InChI Key: SGRDJSJXELJLBC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based derivative featuring a brominated phenyl ring, a pyridine moiety, and a sulfanyl-acetamide linkage. The compound’s molecular architecture includes a 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyridin-3-yl group at position 4.

The bromine atom on the phenyl ring is a critical pharmacophore, influencing lipophilicity and electronic properties, which may enhance target binding and metabolic stability compared to chloro or nitro analogs .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5OS/c1-2-10-24-17(13-4-3-9-20-11-13)22-23-18(24)26-12-16(25)21-15-7-5-14(19)6-8-15/h2-9,11H,1,10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRDJSJXELJLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Bromophenyl Group: The bromophenyl group is often introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the bromophenyl ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The triazole and pyridine moieties are often involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be contextualized through comparisons with structurally related triazole derivatives. Key variations in substituents, heterocyclic components, and linkage groups significantly impact activity profiles (Table 1).

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Key Structural Features Biological Activity Key Findings
This compound (Target) 4-Bromophenyl, allyl-triazole, pyridin-3-yl, thioether linkage Anticancer (inferred) Bromine enhances pharmacokinetics; allyl group may improve binding .
N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Chloro-2-methylphenyl, ethoxyphenyl-triazole, pyridin-3-yl Not specified Chloro substitution reduces lipophilicity vs. bromo analogs .
N-(3-chlorophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide 3-Chlorophenyl, unsubstituted triazole, pyridin-3-yl Antimicrobial Lower activity vs. bromophenyl analogs due to reduced electron withdrawal .
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Cyclohexylmethyl-triazole, bromophenyl HIV-1 reverse transcriptase inhibitor Bulky substituent shifts target specificity; no pyridine moiety .
N-(3-chloro-4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Chloro-4-fluorophenyl, allyl-triazole, pyridin-3-yl Antifungal/antibacterial Fluorine substitution increases electronegativity, enhancing membrane penetration .

Key Insights from Structural Variations

Chloro/Fluoro Substituents: Chloro groups (e.g., in ) offer moderate electron withdrawal but lower steric bulk, while fluorine (e.g., ) enhances polarity and target affinity.

Triazole Core Modifications Allyl (prop-2-en-1-yl) Group (Target Compound): The allyl substituent may introduce conformational flexibility, enabling adaptive binding to enzyme active sites. This contrasts with rigid substituents like cyclohexylmethyl (), which restrict motion but improve specificity for hydrophobic pockets.

Heterocyclic Components

  • Pyridin-3-yl vs. Pyridin-4-yl: The pyridin-3-yl group (Target) allows for π-stacking with aromatic residues in enzymes, whereas pyridin-4-yl (e.g., ) may alter binding orientation due to nitrogen positioning .
  • Furan vs. Pyridine () : Furan-containing analogs (e.g., ) exhibit distinct electronic profiles, with oxygen’s lone pairs enabling weaker interactions vs. pyridine’s nitrogen .

Linkage Groups

  • Thioether (Target) vs. Sulfonyl/Sulfoxide: The thioether bridge in the Target compound balances stability and reactivity, whereas sulfonyl groups (e.g., ) increase polarity but reduce membrane permeability .

Q & A

Q. What are the key steps for synthesizing N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step pathways:

  • Step 1 : Formation of the triazole core via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or DMF .
  • Step 2 : Introduction of the allyl (prop-2-en-1-yl) group via nucleophilic substitution using allyl bromide under basic conditions (e.g., K₂CO₃) in acetone .
  • Step 3 : Sulfanyl-acetamide coupling using 2-mercaptoacetic acid and EDCI/HOBt as coupling agents in anhydrous DCM .
    Characterization : Intermediates are validated via 1H^1H/13C^{13}C-NMR for functional group confirmation, IR for sulfanyl (C-S) and amide (C=O) bonds, and HPLC for purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR : 1H^1H-NMR peaks at δ 8.5–8.7 ppm confirm pyridine protons, δ 5.1–5.3 ppm (allyl CH₂), and δ 3.8–4.0 ppm (sulfanyl CH₂). 13C^{13}C-NMR identifies the triazole C=N (~150 ppm) and amide carbonyl (~170 ppm) .
  • IR : Absorbance at 1650–1680 cm1^{-1} (amide C=O) and 2550–2600 cm1^{-1} (S-H stretch in intermediates) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural validation?

Contradictions may arise from tautomerism in the triazole ring or solvent-induced shifts. Strategies include:

  • Variable Temperature NMR : To identify dynamic equilibria (e.g., triazole tautomers) .
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations .
  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., CCDC deposition for bond angles/geometry) .

Q. What methodologies optimize yield and selectivity in the allylation step of the triazole ring?

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the triazole nitrogen .
  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to accelerate allyl bromide reactivity in biphasic systems .
  • Temperature Control : Maintain 60–70°C to minimize side reactions (e.g., over-alkylation) .

Q. How do computational methods (e.g., molecular docking) predict the compound’s bioactivity against specific targets?

  • Target Selection : Prioritize enzymes like CYP450 or kinases, where triazole derivatives show known interactions .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on sulfanyl-acetamide H-bonding with active sites .
  • MD Simulations : Validate stability of ligand-target complexes over 100 ns trajectories (RMSD < 2 Å) .

Q. What strategies address low bioactivity in preliminary assays (e.g., antimicrobial screening)?

  • SAR Modifications :
    • Replace the pyridin-3-yl group with pyridin-4-yl to enhance π-π stacking .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the bromophenyl ring to improve membrane permeability .
  • Prodrug Design : Acetylate the sulfanyl group to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma half-life, Cmax_{max}, and tissue distribution (e.g., LC-MS/MS) to identify bioavailability bottlenecks .
  • Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites that may deactivate the compound .
  • Dosage Adjustment : Optimize dosing regimens (e.g., sustained-release formulations) based on PK/PD modeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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